1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine is a chemical compound characterized by its complex structure, which includes a piperazine ring substituted with nitro and chloro groups. Its molecular formula is , and it has a molecular weight of approximately 332.77 g/mol. This compound is part of a class of piperazine derivatives that exhibit various biological activities, making it of interest in medicinal chemistry and pharmacology.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.
1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine exhibits significant biological activities, including:
The specific biological activity of this compound may vary depending on its structural modifications and the presence of functional groups.
The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine typically involves:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine finds applications in various fields:
Interaction studies involving 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine focus on:
Several compounds share structural similarities with 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine. Here are some examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Chloro-4,5-difluorobenzoyl)-4-(4-nitrophenyl)piperazine | Contains difluorobenzoyl moiety, enhancing lipophilicity. | |
| Tert-butyl 4-[(2-Chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate | Includes tert-butyl group for increased steric hindrance. | |
| 1-(2-Chlorophenyl)-4-(4-nitrophenyl)piperazine | Lacks the benzoic acid moiety, potentially altering its bioactivity. |
The uniqueness of 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine lies in its specific combination of chloro and nitro substituents on the aromatic rings, which may influence its solubility and interaction with biological targets compared to similar compounds.
The compound is systematically named (2-chloro-5-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone according to IUPAC rules. Its molecular formula is $$C{17}H{15}ClN{4}O{5}$$, with an average molecular mass of 390.780 g/mol and a monoisotopic mass of 390.073097 g/mol. The structure features a piperazine core substituted with a 2-chloro-5-nitrobenzoyl group at position 1 and a 4-nitrophenyl group at position 4 (Figure 1).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$C{17}H{15}ClN{4}O{5}$$ | |
| Average Mass | 390.780 g/mol | |
| Monoisotopic Mass | 390.073097 g/mol | |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
While crystallographic data (e.g., space group, unit cell parameters) for this compound are not explicitly reported in the literature, its 3D conformational model is accessible via PubChem. The structure adopts a planar configuration at the benzoyl and nitrophenyl groups, with the piperazine ring in a chair conformation. Steric hindrance between the nitro groups and the chloro substituent likely influences the molecule’s overall geometry.
The $$^{1}\text{H}$$-NMR spectrum would theoretically exhibit:
Key absorption bands include:
The mass spectrum would show a molecular ion peak at m/z 390.073 (M$$^{+}$$), with fragmentation patterns corresponding to the loss of nitro groups ($$-46 \, \text{Da}$$) and the chloro substituent ($$-35.5 \, \text{Da}$$).
DFT simulations at the B3LYP/6-31G(d) level predict the following:
The HOMO is localized on the piperazine ring and nitro groups, while the LUMO resides on the benzoyl moiety (Figure 2). This electronic distribution suggests potential sites for nucleophilic and electrophilic interactions.